molecular formula C18H14O2S2 B013857 1-Pyrenylmethyl methanethiosulfonate CAS No. 384342-65-8

1-Pyrenylmethyl methanethiosulfonate

Cat. No. B013857
M. Wt: 326.4 g/mol
InChI Key: OXKQGBUJTFUGBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-Pyrenylmethyl methanethiosulfonate often involves condensation reactions, as seen in the formation of heterocyclic compounds from pyrene derivatives (J. Xiaofeng et al., 2017). Another method involves the reaction between (1-acetyl)pyrene and dimethylformamide dimethylacetal, followed by condensation with hydrazine to afford pyrenyl-functionalized products (D. Reger et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows significant interest in the stabilization and electronic properties of pyrene derivatives. For instance, the gas-phase structure of methyl methanethiosulfonate has been determined, indicating a preference for a gauche conformation due to hyperconjugative interactions (M. E. Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrene derivatives and methanethiosulfonates typically focus on their reactivity and potential for creating complex structures. The reactivity of pyrene derivatives with hydrazine to form pyrazole derivatives has been utilized to create complexes with interesting luminescent properties (D. Reger et al., 2003).

Physical Properties Analysis

Physical properties such as luminescence are of particular interest. Pyrenyl-functionalized compounds demonstrate fluorescence in the deep-blue region, with potential applications in electroluminescence and photoconducting behavior (Yassine Beldjoudi et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds related to 1-Pyrenylmethyl methanethiosulfonate, such as reactivity and stability, are influenced by their molecular structure. Studies on the synthesis and properties of pyrene derivatives reveal insights into their reactivity and potential applications in creating materials with desired chemical functionalities (Rafał Flamholc et al., 2014).

Scientific Research Applications

  • Cancer Research and Drug Development : Methanethiosulfonate derivatives, including 1-Pyrenylmethyl methanethiosulfonate, are being explored as scaffolds for preparing new direct STAT3 inhibitors. Some of these derivatives have shown moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

  • Protein Studies : These compounds are effective in trapping thiol-disulfide states in proteins, although they may also generate additional disulfide bonds in vitro (Karala & Ruddock, 2007). This is significant for understanding protein structures and functions.

  • Molecular Structure Analysis : Studies on the conformation of methyl methanethiosulfonate provide insights into its gas-phase structure and rotational barriers, which are relevant for understanding its reactivity and interactions (Tuttolomondo et al., 2007).

  • Biochemical Applications : Research shows that S-methyl methanethiosulfonate (MMTS) can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

  • Organic Synthesis : Methanethiosulfonate derivatives are used in the zirconocene-catalyzed synthesis of 1-alkenyl sulfones and sulfides, demonstrating their utility in organic chemistry (Kadikova et al., 2016).

  • Electronics and Photovoltaics : They are crucial in the development of wearable, flexible, and semitransparent electronics, with potential applications in organic photovoltaics and medical sensors (Fan et al., 2019).

  • Electron Paramagnetic Resonance Studies : These compounds enable site-directed pKa determination of peptides, differentiating between local polarity and protonation effects on nitroxide EPR spectra (Smirnov et al., 2004).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

1-(methylsulfonylsulfanylmethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQGBUJTFUGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272978
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenylmethyl methanethiosulfonate

CAS RN

384342-65-8
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenylmethyl methanethiosulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M UP996180 - ttuhsc.edu
Some methanethiosulfonates are hygroscopic and all hydrolyze in water, over a period of time, particularly in the presence of nucleophiles. They should be stored in a desiccator at-20 …
Number of citations: 0 www.ttuhsc.edu
DS Dime - Toronto Research Chemicals Reference Sheet, 1997
Number of citations: 6

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